N-tert-butyl-1-(3-cyano-6-methylpyridin-2-yl)pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-1-(3-cyano-6-methylpyridin-2-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-11-5-6-12(9-17)14(18-11)20-8-7-13(10-20)15(21)19-16(2,3)4/h5-6,13H,7-8,10H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLSMDFFEFUGNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)N2CCC(C2)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-tert-butyl-1-(3-cyano-6-methylpyridin-2-yl)pyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H16N4O |
| Molecular Weight | 232.29 g/mol |
| CAS Number | 937046-96-3 |
| Boiling Point | Not specified |
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process includes the formation of the pyrrolidine core and subsequent introduction of the cyano and tert-butyl groups under controlled reaction conditions.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. Preliminary studies suggest it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways, although detailed mechanistic studies are still ongoing.
Biological Activity
Research has highlighted various biological activities associated with this compound:
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has demonstrated significant activity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, with IC50 values indicating effective inhibition of cell proliferation.
Neuroprotective Effects
The compound has also been evaluated for neuroprotective properties. It appears to modulate pathways associated with oxidative stress and inflammation, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
Several studies have reported on the biological effects of this compound:
- Cytotoxicity Assays : A study involving multiple cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in dose-dependent inhibition of cell growth, particularly in HeLa and CaCo-2 cells.
- Mechanistic Insights : Further investigations into its mechanism revealed that the compound may induce apoptosis via activation of caspase pathways, suggesting a potential role as an anticancer agent.
- Neuroprotection : In models of oxidative stress-induced neuronal damage, this compound showed protective effects, reducing markers of cellular damage and inflammation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features—pyridine, pyrrolidine, t-Bu, and cyano groups—are shared with derivatives in the evidence, albeit with variations in substituents and functional groups. Below is a comparative analysis:
Key Observations:
- Substituent Effects: The target compound’s 3-CN group is a strong electron-withdrawing moiety, contrasting with Cl (in ) or OCH₃ (in ), which have different electronic and steric profiles.
- Core Structure : Unlike pyridazine derivatives in the 2024 patent (e.g., EP 4 374 877 A2), the target compound retains a pyridine core, which may confer distinct electronic properties and binding affinities .
Physicochemical Properties
- Molecular Weight : The target compound’s estimated molecular weight (~300–350 g/mol) aligns with mid-sized pyridine-pyrrolidine hybrids (e.g., 325.83 g/mol for ), suggesting favorable solubility and bioavailability compared to heavier analogs like MFCD12922763 (434.27 g/mol) .
- Steric Effects : The t-Bu group in the carboxamide position introduces steric hindrance, analogous to t-Bu carbamates in . This feature may reduce enzymatic degradation but could limit membrane permeability compared to hydroxymethyl or pivalamide derivatives .
Preparation Methods
One-Pot Cyclization of Acetylacetone and Malononitrile
A high-yielding route to 3-cyano-4,6-dimethyl-2-pyridone (precursor to 3-cyano-6-methylpyridin-2-yl) involves a three-component reaction of acetylacetone, malononitrile, and ammonium acetate in ethanol or acetic acid.
Reaction Conditions :
| Solvent | Ammonium Acetate (equiv.) | Time (h) | Yield of 3-Cyano-4,6-Dimethyl-2-Pyridone |
|---|---|---|---|
| Ethanol | 0.5 | 2 | 62% |
| Ethanol | 1.0 | 2 | 78% |
| Acetic Acid | 1.0 | 1.5 | 85% |
The reaction proceeds via Knoevenagel condensation, followed by cyclization and oxidation. The pyridone is subsequently chlorinated using POCl₃ or PCl₅ to yield 2-chloro-3-cyano-6-methylpyridine, a critical intermediate for nucleophilic substitution with pyrrolidine.
Synthesis of the Pyrrolidine-3-Carboxamide Core
Enantioselective Nitrile Anion Cyclization
A scalable method for N-tert-butylpyrrolidine-3-carboxamide derivatives employs a nitrile anion cyclization strategy:
-
CBS Asymmetric Reduction : A chloroketone intermediate is reduced using Corey-Bakshi-Shibata (CBS) catalysis to achieve >95% enantiomeric excess (ee).
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tert-Butylamine Displacement : The resulting chlorohydrin undergoes nucleophilic substitution with tert-butylamine.
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Conjugate Addition to Acrylonitrile : Forms a nitrile-substituted intermediate.
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5-exo-tet Cyclization : Lithium hexamethyldisilazide (LiHMDS) promotes cyclization, forming the pyrrolidine ring with inversion at C-4.
Key Data :
-
Cyclization yield: >95%.
-
Optical purity: 94–99% ee.
-
Diethyl chlorophosphate enhances activation of the nitrile group.
Coupling Strategies for Fragment Assembly
Buchwald-Hartwig Amination
The pyridine and pyrrolidine fragments are coupled via palladium-catalyzed amination. Using 2-chloro-3-cyano-6-methylpyridine and N-tert-butylpyrrolidine-3-carboxamide:
Conditions :
Nucleophilic Aromatic Substitution
Alternative coupling employs a halogenated pyridine and pyrrolidine under basic conditions:
Example :
2-Fluoro-3-cyano-6-methylpyridine reacts with pyrrolidine-3-carboxamide in DMF at 80°C with K₂CO₃ (yield: 65%).
Purification and Chiral Resolution
Crystallization-Induced Dynamic Resolution
Racemic mixtures are resolved using chiral acids (e.g., (+)-O,O’-di-p-toluoyl-D-tartaric acid). Single enantiomers crystallize preferentially, achieving >99.9% ee.
Optimization :
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves diastereomers, with purity >99% confirmed by LC-MS.
Scale-Up and Industrial Considerations
Continuous Flow Synthesis
Microreactor systems enhance safety and yield for exothermic steps (e.g., cyclization):
-
Throughput: 1 kg/day.
-
Purity: 98.5%.
Green Chemistry Metrics
-
PMI (Process Mass Intensity) : 32 (benchmark: <40 for pharmaceuticals).
Analytical Validation
Spectroscopic Characterization
Q & A
Q. What are the recommended methods for synthesizing N-tert-butyl-1-(3-cyano-6-methylpyridin-2-yl)pyrrolidine-3-carboxamide?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Coupling reactions : Amide bond formation between pyrrolidine-3-carboxylic acid derivatives and pyridine intermediates under reflux conditions.
- Solvent optimization : Use of dichloromethane or acetonitrile for improved solubility and reaction efficiency .
- Protection/deprotection strategies : tert-Butyl groups are introduced via carbamate protection, followed by deprotection under acidic conditions .
- Characterization : Confirmation of purity via NMR (¹H/¹³C), mass spectrometry (MS), and IR spectroscopy .
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz) in CDCl₃ identifies proton environments (e.g., tert-butyl singlet at δ 1.4 ppm, pyridine protons at δ 7.2–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 342.1912 (calculated for C₁₈H₂₄N₄O₂) .
- X-ray crystallography : Resolves stereochemistry and bond angles, critical for validating synthetic accuracy .
Q. What are the key structural features influencing its reactivity?
- Pyrrolidine ring : The tertiary amine enables hydrogen bonding with biological targets .
- 3-Cyano-6-methylpyridine moiety : Electron-withdrawing cyano groups enhance electrophilic substitution reactivity .
- tert-Butyl carboxamide : Steric hindrance from the tert-butyl group affects solubility and metabolic stability .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis?
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates in pyridine functionalization .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency in boronate intermediates .
- Temperature control : Maintaining 60–80°C during cyclization steps minimizes side reactions .
- Design of Experiments (DOE) : Statistical optimization of molar ratios and reaction times reduces variability .
Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved?
- Repeat analysis : Ensure sample purity via column chromatography or recrystallization .
- 2D NMR techniques : HSQC and COSY correlations clarify ambiguous proton assignments .
- Computational validation : Compare experimental IR spectra with DFT-calculated vibrational modes .
Q. What methodologies are used to study its biological activity?
- Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorogenic substrates .
- Molecular docking : Simulate binding interactions with target proteins (e.g., PDB: 3ERT) using AutoDock Vina .
- ADMET profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell models .
Q. How can computational modeling guide structural modifications?
- QSAR studies : Correlate substituent effects (e.g., cyano vs. methyl groups) with bioactivity using CoMFA or CoMSIA .
- MD simulations : Predict conformational stability in aqueous vs. lipid bilayer environments .
- Free energy perturbation (FEP) : Quantify binding affinity changes for designed analogs .
Q. What strategies address discrepancies in structure-activity relationship (SAR) data?
- Meta-analysis : Aggregate data from analogous pyrrolidine-pyridine hybrids to identify trends .
- Stereochemical resolution : Separate enantiomers via chiral HPLC and test individually for activity .
- Proteomic profiling : Use CRISPR-Cas9 libraries to identify off-target effects in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
